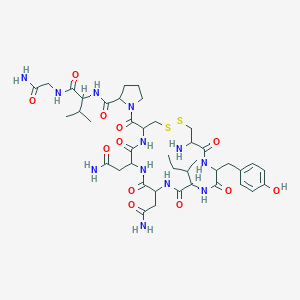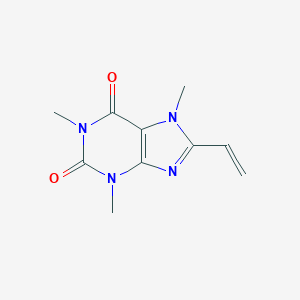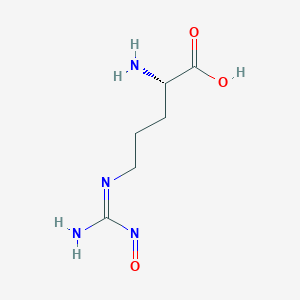
N-Nitrosoarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosoarginine (NNA) is a chemical compound that is widely used in scientific research to study the mechanism of action of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NNA is a potent inhibitor of NOS and is used to study the role of NO in various physiological and pathological processes.
Wirkmechanismus
N-Nitrosoarginine inhibits NOS activity by binding to the heme group of the enzyme, preventing the conversion of L-arginine to NO. N-Nitrosoarginine is a competitive inhibitor of NOS and has a high affinity for the enzyme. N-Nitrosoarginine is also known to inhibit other enzymes that use L-arginine as a substrate, such as arginase and ornithine decarboxylase.
Biochemical and Physiological Effects:
The inhibition of NOS by N-Nitrosoarginine leads to a decrease in NO production, which can have a wide range of effects on cellular signaling and physiological processes. NO is a potent vasodilator and plays a critical role in regulating blood flow and vascular tone. The inhibition of NO production by N-Nitrosoarginine can lead to vasoconstriction and hypertension. NO is also involved in immune function and the regulation of inflammation. The inhibition of NO production by N-Nitrosoarginine can lead to impaired immune function and increased inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-Nitrosoarginine is a potent and specific inhibitor of NOS and is widely used in scientific research to study the role of NO in various physiological and pathological processes. The advantages of using N-Nitrosoarginine include its high potency and specificity for NOS, which allows for precise control of NO production. However, the use of N-Nitrosoarginine can also have limitations, such as off-target effects on other enzymes that use L-arginine as a substrate. Additionally, the use of N-Nitrosoarginine can be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-Nitrosoarginine and its role in physiological and pathological processes. One area of research is the development of new inhibitors of NOS that have improved specificity and reduced toxicity. Another area of research is the identification of new targets for NO signaling and the development of new therapies for diseases that are associated with impaired NO production. Additionally, the role of NO in cancer growth and metastasis is an area of active research, and the use of N-Nitrosoarginine in cancer therapy is being explored.
Synthesemethoden
N-Nitrosoarginine can be synthesized by reacting L-arginine with nitrous acid in the presence of copper sulfate. The reaction produces N-nitroso-L-arginine, which can be further purified to obtain N-Nitrosoarginine. The synthesis of N-Nitrosoarginine is a complex process that requires careful control of reaction conditions to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-Nitrosoarginine is widely used in scientific research to study the mechanism of action of NOS and the role of NO in various physiological and pathological processes. N-Nitrosoarginine is used to inhibit NOS activity and study the effects of NO on cellular signaling, vascular tone, and immune function. N-Nitrosoarginine is also used in cancer research to study the role of NO in tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
151512-14-0 |
|---|---|
Produktname |
N-Nitrosoarginine |
Molekularformel |
C10H12N5Na2O6P |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[amino(nitroso)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4H,1-3,7H2,(H2,8,9)(H,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
GMXCYQNZEAEZRP-BYPYZUCNSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N=O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N=O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N=O |
Synonyme |
N-nitroso-L-arginine N-nitrosoarginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



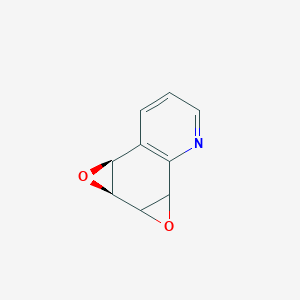
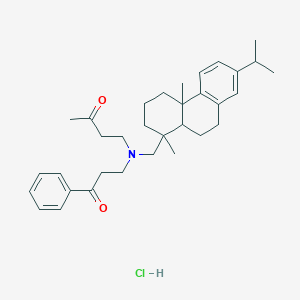
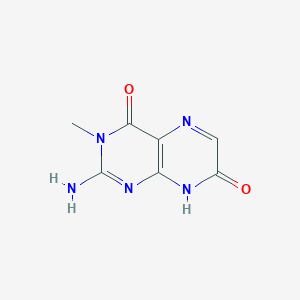
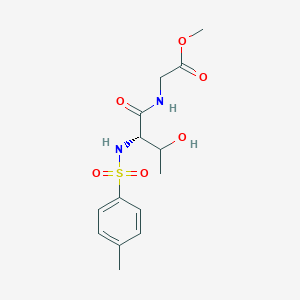
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
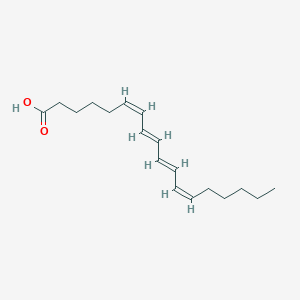
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
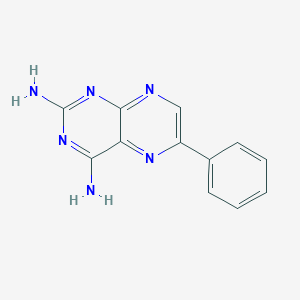
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
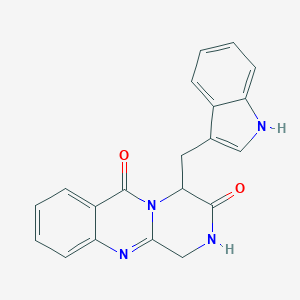
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
